3-Hydroxy-3-methyl-D-isovaline

Description

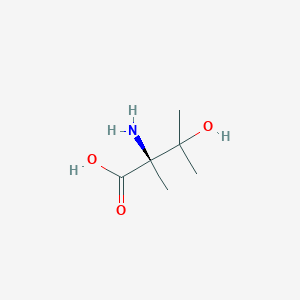

Structure

2D Structure

3D Structure

Properties

CAS No. |

530113-21-4 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(2R)-2-amino-3-hydroxy-2,3-dimethylbutanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-5(2,10)6(3,7)4(8)9/h10H,7H2,1-3H3,(H,8,9)/t6-/m0/s1 |

InChI Key |

XRTPVBDGIHBVJI-LURJTMIESA-N |

Isomeric SMILES |

C[C@](C(=O)O)(C(C)(C)O)N |

Canonical SMILES |

CC(C)(C(C)(C(=O)O)N)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of 3 Hydroxy 3 Methyl D Isovaline

Stereoselective Synthesis Methodologies for D-Amino Acid Analogues

The creation of D-amino acid analogues like 3-Hydroxy-3-methyl-D-isovaline hinges on precise control of stereochemistry at the α-carbon. General methodologies are adaptable to produce the D-enantiomer, a crucial feature for many biologically active molecules. mdpi.com

Enzymatic Resolution Techniques for D-Enantiomers

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereospecificity of enzymes, which selectively act on one enantiomer, allowing for the separation of the other. nih.gov For the synthesis of D-amino acids, a common strategy involves the kinetic resolution of a racemic mixture of N-acyl-α-amino acids. In this process, an acylase enzyme, which is stereoselective for the L-enantiomer, hydrolyzes the N-acyl group from the L-amino acid, leaving the N-acyl-D-amino acid unreacted. The resulting free L-amino acid and the acylated D-amino acid can then be separated based on their different chemical properties. google.com

The "hydantoinase process" is another industrially significant multi-enzymatic system. It starts with a racemic hydantoin (B18101) precursor, which can be synthesized from a ketone. A hydantoin racemase interconverts the L- and D-hydantoins. A D-hydantoinase then selectively hydrolyzes the D-hydantoin to a D-N-carbamoyl-amino acid, which is subsequently converted by a D-carbamoylase into the desired D-amino acid with high enantiomeric excess. mdpi.com

| Enzyme Class | Reaction Type | Substrate Example | Product | Key Feature |

| Acylase | Kinetic Resolution | N-acetyl-DL-amino acid | L-amino acid + N-acetyl-D-amino acid | High stereoselectivity for the L-enantiomer. google.com |

| Hydantoinase/Carbamoylase | Dynamic Kinetic Resolution | DL-5-substituted hydantoin | D-amino acid | Converts the entire racemic starting material to the D-product. mdpi.com |

| D-Amino Acid Oxidase | Deracemization | D-amino acid (from racemate) | α-keto acid | Coupled with a transaminase or dehydrogenase to yield the L-form. nih.gov |

| Aminopeptidase | Kinetic Resolution | DL-amino acid amide | L-amino acid + D-amino acid amide | Effective for resolving α-H and α-alkyl substituted amino acids. iupac.org |

Asymmetric Synthesis Approaches for Alpha-Methylated Amino Acids

Asymmetric synthesis provides a direct route to enantiomerically pure α-methylated amino acids, avoiding the need for resolution of a racemic mixture. A prominent strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. researchgate.net

For α-methylated amino acids, a common approach is the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, a chiral iminolactone derived from a natural product like (1S)-(+)-3-carene can be alkylated. acs.org The steric hindrance provided by the chiral auxiliary directs the incoming alkyl group to one face of the molecule, leading to a high diastereomeric excess. Subsequent hydrolysis removes the auxiliary and yields the desired α-methylated amino acid.

Another powerful method is the photoredox-mediated activation of aliphatic alcohols. nih.gov In this approach, an oxalate (B1200264) ester of an alcohol serves as a radical precursor. This radical then adds to a chiral glyoxylate-derived N-sulfinyl imine, which acts as a radical acceptor and chiral auxiliary. This atom-economical process allows for the formation of the α-amino acid backbone with excellent stereocontrol. nih.gov

Novel Synthetic Routes Incorporating Hydroxylation at Specific Positions

Introducing a hydroxyl group at a specific, non-activated position, such as the C3 (β) position of an isovaline (B112821) derivative, is a significant synthetic challenge. Biocatalysis, particularly using hydroxylase enzymes, offers a highly effective solution due to its inherent regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods. mdpi.com

Fe(II)/α-ketoglutarate-dependent dioxygenases (Fe/αKG-DOs) are a superfamily of enzymes capable of hydroxylating aliphatic amino acids at specific C-H bonds. nih.gov These enzymes can catalyze C3-, C4-, and C5-hydroxylation depending on their specific amino acid sequences. nih.govresearchgate.net For the synthesis of this compound, an engineered Fe/αKG-DO could potentially be employed to hydroxylate a D-isovaline precursor at the C3 position. The regioselectivity is controlled by how the substrate is positioned within the enzyme's active site. researchgate.net While many natural hydroxylases act on L-amino acids, enzyme engineering and screening can identify variants with activity on D-enantiomers or their precursors.

Precursor-Based Synthesis Pathways for Substituted Isovaline Derivatives

The synthesis of isovaline and its derivatives often begins with simple, achiral precursors. The Strecker synthesis is a classic and versatile method for producing α-amino acids. To generate α,α-disubstituted amino acids like isovaline, the synthesis starts with a ketone instead of an aldehyde. wikipedia.org

For isovaline (2-amino-2-methylbutanoic acid), the precursor is 2-butanone (B6335102). nasa.govnih.gov The reaction proceeds in three main steps:

Imine Formation: 2-butanone reacts with ammonia (B1221849) to form an imine. medschoolcoach.com

Nitrile Formation: A cyanide source, such as potassium cyanide, attacks the imine carbon to form an α-aminonitrile (2-amino-2-methylbutanenitrile). masterorganicchemistry.com

Hydrolysis: The nitrile group is hydrolyzed under acidic conditions to yield the carboxylic acid, resulting in racemic isovaline. masterorganicchemistry.com

Another precursor-based route involves the "hydantoinase process" mentioned earlier. Here, the ketone precursor (2-butanone) is reacted with cyanide and ammonium (B1175870) carbonate to form the corresponding 5-ethyl-5-methylhydantoin. researchgate.net This racemic hydantoin then serves as the substrate for the enzymatic cascade to produce the D-amino acid.

| Synthesis Method | Precursor(s) | Intermediate(s) | Final Product (before resolution) |

| Strecker Synthesis | 2-Butanone, Ammonia, Cyanide | Iminium ion, α-aminonitrile | Racemic Isovaline |

| Hydantoin Synthesis | 2-Butanone, Ammonium Carbonate, Cyanide | 5-Ethyl-5-methylhydantoin | Racemic Isovaline (after hydrolysis) |

Functional Group Interconversion and Derivatization Strategies for Structural Modification

Once the core structure of this compound is synthesized, its functional groups—the α-amino group, the α-carboxyl group, and the C3-hydroxyl group—can be chemically modified to create a variety of derivatives. These modifications are crucial for incorporating the amino acid into peptides or altering its properties. researchgate.net

Amino Group Modifications:

Acylation: The primary amine can be acylated to form amides. This is commonly done to introduce protecting groups, such as Fmoc (Fluorenylmethyloxycarbonyl) or Boc (tert-Butoxycarbonyl), which are essential for solid-phase peptide synthesis. acs.org

Alkylation/Arylation: The nucleophilic amino group can be alkylated or arylated to form secondary or tertiary amines, although this is less common for peptide synthesis. researchgate.net

Carboxyl Group Modifications:

Esterification: The carboxylic acid is often converted to an ester (e.g., a methyl or benzyl (B1604629) ester) to protect it during reactions involving the amino group.

Amide Formation: The carboxyl group can be coupled with an amine to form a peptide bond, which is the fundamental reaction in peptide synthesis.

Hydroxyl Group Modifications:

Protection: The hydroxyl group may need to be protected during subsequent synthetic steps to prevent unwanted side reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl ethers.

Derivatization: The hydroxyl group can be converted into other functionalities, such as an ether or an ester, to create derivatives with different physical or chemical properties. nih.gov For analytical purposes, derivatization of polar functional groups is often performed to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.com

Stereochemical and Enantiomeric Considerations of 3 Hydroxy 3 Methyl D Isovaline

Chiral Properties and Isomeric Forms of Substituted Isovaline (B112821) Analogues

3-Hydroxy-3-methyl-D-isovaline, with the IUPAC name (2R)-2-amino-3-hydroxy-2-methylbutanoic acid, is an optically active amino acid. Its molecular formula is C₅H₁₁NO₃. The presence of two chiral centers at the α-carbon (C2) and the β-carbon (C3) gives rise to multiple stereoisomers. The "D" designation in its name refers to the configuration at the α-carbon, analogous to D-amino acids.

The unique structural features of substituted isovaline analogues, such as the α-methyl group, significantly influence their properties. This substitution restricts the conformational freedom of the amino acid side chain and the secondary structures of peptides they form. jst.go.jp For instance, peptides constructed from (S)-isovaline tend to adopt a 3₁₀ helical structure. nih.gov The chirality of isovaline, however, does not always dictate the screw sense of the entire helical structure in peptides, as other residues can have a more dominant effect. researchgate.net

Several stereoisomers of 3-hydroxy-3-methyl-isovaline exist, each with distinct spatial arrangements of their atoms. The biological activity of these compounds is highly dependent on their stereochemistry. For example, the L-isomer of a related compound, (2S,3R)-3-Hydroxy-L-Isovaline, shows reduced efficacy in enzyme inhibition assays due to mismatched chiral recognition.

Table 1: Isomeric Forms of 3-Hydroxy-3-methyl-isovaline and Related Analogues This table is scrollable horizontally.

| Compound Name | CAS Number | Molecular Formula | Key Stereochemical Feature |

|---|---|---|---|

| (2R,3R)-3-Hydroxy-D-isovaline | 152786-28-2 | C₅H₁₁NO₃ | D-configuration at α-carbon, R-configuration at β-carbon. |

| (2S,3R)-3-Hydroxy-L-isovaline | 127126-06-1 | C₅H₁₁NO₃ | Stereoisomer of the D-form, with an S-configuration at the α-carbon. |

| (S)-Isovaline | --- | C₅H₁₁NO₂ | Used to construct peptides with a 3₁₀ helical structure. nih.gov |

Mechanisms of Racemization in Alpha-Methyl-Alpha-Amino Acids

Racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a critical consideration for α-methyl-α-amino acids like this compound. The presence of the α-methyl group provides a greater resistance to racemization compared to α-hydrogen-amino acids. nih.gov This stability is a key reason why isovaline has been a focus in studies of extraterrestrial samples, as it can preserve its chiral bias over geological timescales. nih.gov

However, racemization can still occur under certain conditions. The primary mechanisms involve the removal of the α-proton, leading to a planar carbanion intermediate that can be protonated from either face, resulting in a loss of stereochemical information. creation.comru.nl

Key mechanisms of racemization include:

Direct Racemization: In strong alkaline environments or when the α-carbon is attached to a strong electron-withdrawing group, a proton can be directly abstracted from the α-carbon, forming an enol intermediate that leads to racemization. rsc.org

Oxazolone (B7731731) Mechanism: During peptide synthesis, the activation of the carboxylic acid group can lead to the formation of an oxazolone ring intermediate. The α-proton of this ring is susceptible to abstraction, causing racemization. rsc.orghighfine.com

Ketene (B1206846) Mechanism: Under basic conditions, a proton can be removed from the α-position, followed by the formation of a ketene intermediate which, upon reprotonation, results in a racemic mixture. rsc.org

Factors that influence the rate of racemization include the strength and steric hindrance of the base used, the presence of certain additives, the type of condensing agent in peptide synthesis, solvent, and temperature. ru.nlhighfine.com For example, the use of sterically hindered bases like 2,4,6-collidine can minimize racemization compared to less hindered bases like triethylamine. highfine.com

Control of Enantiomeric Purity and Specificity in Research Applications

Ensuring the enantiomeric purity of this compound and its analogues is paramount for their use in research, particularly in fields like peptide synthesis and medicinal chemistry where stereochemistry dictates biological activity. Several methods are employed to both synthesize enantiomerically pure compounds and to verify their purity.

Synthetic strategies for controlling enantiomeric purity include:

Asymmetric Synthesis: This involves using chiral auxiliaries or catalysts to direct the formation of a specific stereoisomer. The Evans' oxazolidinone methodology, for example, has been adapted for the synthesis of hydroxy-isovaline derivatives, achieving high diastereoselectivity.

Enzymatic Resolution: Biocatalytic approaches, such as the use of ketoreductases or lipases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired isomer.

Crystallization-Based Resolution: Racemic mixtures can sometimes be separated by crystallization using chiral auxiliaries.

Analytical techniques for determining enantiomeric purity include:

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases: This is a common method for separating enantiomers. By using a chiral column, the different enantiomers interact with the stationary phase differently, leading to their separation and quantification. nih.govcat-online.com The use of derivatizing agents, such as N-fluorenylmethoxycarbonyl (FMOC), can enhance detection. researchgate.net

Gas Chromatography (GC) with Chiral Columns: Volatile derivatives of the amino acids can be separated on a chiral GC column. cat-online.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the sensitive detection and quantification of enantiomers, and can also be employed in methods that use deuterium (B1214612) labeling to accurately determine the extent of racemization during sample preparation. cat-online.com

The control of enantiomeric purity is crucial, as even small amounts of an undesired enantiomer can have significant impacts on the outcome of an experiment or the properties of a synthesized peptide. For instance, in peptide synthesis, the presence of the wrong enantiomer can disrupt the formation of desired secondary structures like helices. nih.gov

Table 2: Methods for Control and Analysis of Enantiomeric Purity This table is scrollable horizontally.

| Method Type | Specific Technique | Principle | Application |

|---|---|---|---|

| Synthesis | Evans' Oxazolidinone Methodology | Use of a chiral auxiliary to direct stereoselective reactions. | Asymmetric synthesis of β-methyl amino acids. |

| Synthesis | Enzymatic Resolution | Biocatalysts (e.g., lipases) selectively react with one enantiomer. | Separation of racemic mixtures. |

| Analysis | Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.govcat-online.com | Determination of enantiomeric excess. nih.gov |

| Analysis | Chiral GC | Separation of volatile enantiomeric derivatives on a chiral column. cat-online.com | Analysis of enantiomeric purity. cat-online.com |

| Analysis | GC-MS with Deuterium Labeling | Mass spectrometry monitors deuterium exchange to quantify racemization during sample preparation. cat-online.com | Accurate determination of enantiomeric purity in complex samples. cat-online.com |

Metabolic Pathways and Biochemical Transformations Involving 3 Hydroxy 3 Methyl D Isovaline Analogues

Biosynthetic Origins of Hydroxylated Isovaline (B112821) Scaffolds

The carbon backbones of hydroxylated isovaline analogues are assembled from primary metabolic precursors, primarily common branched-chain amino acids (BCAAs). These pathways involve a series of enzymatic modifications that introduce the characteristic hydroxyl and methyl groups.

The biosynthesis of branched-chain amino acids—valine, leucine (B10760876), and isoleucine—provides the fundamental building blocks for hydroxylated isovaline scaffolds. These essential amino acids are synthesized through multi-step enzymatic pathways starting from pyruvate (B1213749) and threonine. nih.govresearchgate.net For instance, the synthesis of isoleucine begins with the deamination of threonine by threonine deaminase. researchgate.net The subsequent steps involve enzymes such as acetohydroxy acid synthase, ketol-acid reductoisomerase, and dihydroxy-acid dehydratase to form the keto-acid precursor, α-keto-β-methylvalerate. researchgate.net The final step is a transamination reaction catalyzed by a branched-chain amino acid transaminase (BCAT), which transfers an amino group from glutamate (B1630785) to the keto-acid, yielding isoleucine. nih.govmdpi.com

Similarly, leucine synthesis diverges from the valine pathway, utilizing α-ketoisovalerate. This precursor undergoes a series of reactions catalyzed by enzymes including 2-isopropylmalate synthase and 3-isopropylmalate dehydrogenase to form α-ketoisocaproate, the direct keto-acid precursor of leucine. nih.govmdpi.com These BCAA biosynthetic pathways create the structural templates that are subsequently modified by hydroxylation to produce compounds like hydroxylated isovaline.

Hydroxylated and other non-proteinogenic isovaline analogues are significant components of various microbial secondary metabolites, which are organic compounds not directly essential for the growth or reproduction of the organism. jst.go.jp These metabolites often possess diverse and potent biological activities. jst.go.jpnih.gov

A prominent class of such metabolites is the peptaibols, which are short peptides rich in non-proteinogenic amino acids, including α-aminoisobutyric acid (Aib) and isovaline (Iva). acs.orgresearchgate.net Produced by filamentous fungi, peptaibols are known for their antibiotic and insecticidal properties. acs.orgresearchgate.net The incorporation of D-isovaline has been identified in peptaibols like bergofungin and lipovelutibols. researchgate.net The unique structure of these amino acids contributes to the conformational stability and membrane-targeting activities of the peptides. acs.org The biosynthesis of these complex molecules is carried out by large multifunctional enzymes called nonribosomal peptide synthetases (NRPSs). nih.govresearchgate.net These enzymatic assembly lines select, activate, and link specific amino acid monomers, including hydroxylated derivatives, to construct the final peptide product. frontiersin.org The presence of these specialized amino acids in secondary metabolites highlights their ecological role in microbial competition and interaction with host organisms. jst.go.jp

Enzymatic Activities Associated with Transformation and Catabolism

The formation and breakdown of hydroxylated isovaline analogues are governed by specific enzymes that catalyze key transformations, such as hydroxylation and transamination.

The introduction of a hydroxyl group onto a branched-chain amino acid scaffold is a critical step in the biosynthesis of these analogues. This reaction is often catalyzed by a class of enzymes known as Fe(II)/α-ketoglutarate (αKG)-dependent oxygenases. acs.orgresearchgate.net These enzymes perform a wide range of oxidative reactions, including hydroxylation, by activating molecular oxygen. acs.orgresearchgate.net

A well-characterized example is L-isoleucine dioxygenase (IDO), which stereoselectively hydroxylates several hydrophobic L-amino acids. acs.orgresearchgate.net Depending on the substrate, IDO can catalyze hydroxylation, dehydrogenation, or sulfoxidation. acs.orgresearchgate.net For example, it hydroxylates L-isoleucine to produce (2S,3R,4S)-4-hydroxyisoleucine and L-leucine to yield 4-hydroxy-L-leucine. acs.orgmdpi.com Another such enzyme, TqaL, is an aziridine (B145994) synthase involved in isovaline biosynthesis that can also hydroxylate L-leucine. acs.org

The catabolism of branched-chain amino acids and their hydroxylated derivatives involves two initial, common enzymatic steps. mdpi.comnih.gov The first is a reversible transamination catalyzed by branched-chain aminotransferases (BCATs), which removes the amino group. mdpi.comresearchgate.net The resulting branched-chain α-keto acids (BCKAs) are then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. mdpi.comfrontiersin.org

Table 1: Key Enzymes in the Metabolism of Hydroxylated BCAA Analogues

| Enzyme Family | Specific Enzyme Example | Function | Substrate(s) | Product(s) | Source Organism Example |

| Fe(II)/αKG-dependent Oxygenases | L-isoleucine dioxygenase (IDO) | Hydroxylation | L-isoleucine, L-leucine | (2S,3R,4S)-4-hydroxyisoleucine, 4-hydroxy-L-leucine | Bacillus thuringiensis 2e2 |

| Fe(II)/αKG-dependent Oxygenases | TqaL | Aziridine synthesis, Hydroxylation | L-isoleucine, L-leucine | (2S,3S)-3-ethyl-3-methylaziridine-2-carboxylic acid, Hydroxylated leucine | Tolypocladium inflatum |

| Branched-Chain Aminotransferases | BCAT1 (cytosolic), BCAT2 (mitochondrial) | Transamination | Leucine, Isoleucine, Valine | α-ketoisocaproate, α-keto-β-methylvalerate, α-ketoisovalerate | Humans, various tissues |

| BCKA Dehydrogenase Complex | BCKDH | Oxidative Decarboxylation | Branched-chain α-keto acids (BCKAs) | Branched-chain acyl-CoA esters, CO₂, NADH | Humans, various tissues |

The enzymatic reactions modifying branched-chain amino acids are dependent on specific co-factors that are essential for their catalytic activity.

Fe(II)/α-ketoglutarate-dependent oxygenases: These enzymes require iron (Fe(II)) as a metal cofactor and α-ketoglutarate (also known as 2-oxoglutarate or 2-OG) as a co-substrate. acs.orgresearchgate.net The reaction mechanism involves the binding of Fe(II), α-ketoglutarate, and the primary substrate to the enzyme's active site. Molecular oxygen then binds to the iron center, leading to the oxidative decarboxylation of α-ketoglutarate and the formation of a highly reactive iron(IV)-oxo intermediate. This powerful oxidizing species is responsible for abstracting a hydrogen atom from the substrate, followed by hydroxyl radical rebound to form the hydroxylated product. researchgate.net Ascorbic acid (Vitamin C) can also act as a cofactor in some hydroxylases, helping to maintain the iron in its reduced Fe(II) state. news-medical.net

Branched-Chain Aminotransferases (BCATs): These enzymes require pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a coenzyme. mdpi.comfrontiersin.org PLP acts as an intermediate carrier of the amino group. During the transamination reaction, the amino group from the branched-chain amino acid is transferred to the PLP bound to the enzyme, forming pyridoxamine-5'-phosphate (PMP) and releasing the corresponding α-keto acid. nih.govfrontiersin.org The amino group is then transferred from PMP to an α-keto acid acceptor, typically α-ketoglutarate, to form glutamate and regenerate the PLP-enzyme complex. nih.gov

Branched-Chain α-keto acid Dehydrogenase (BCKDH) Complex: This large, multi-enzyme complex requires a suite of five co-factors for its function: thiamine (B1217682) diphosphate (B83284) (TDP), lipoate, coenzyme A (CoA), flavin adenine (B156593) dinucleotide (FAD), and nicotinamide (B372718) adenine dinucleotide (NAD+). youtube.com The mechanism is an irreversible oxidative decarboxylation, analogous to the pyruvate dehydrogenase complex reaction. mdpi.com

Analogous Metabolic Intermediates and Related Biochemical Pathways (e.g., Mevalonate (B85504) Pathway)

The structure of intermediates in the catabolism of leucine bears a notable resemblance to key molecules in the mevalonate (MVA) pathway, an essential metabolic route for the synthesis of isoprenoids like cholesterol and coenzyme Q10. nih.govwikipedia.orgcreative-proteomics.com This pathway begins with acetyl-CoA and proceeds through the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). creative-proteomics.comnih.gov

In the catabolism of the branched-chain amino acid leucine, the intermediate isovaleryl-CoA is carboxylated to form 3-methylglutaconyl-CoA, which is then hydrated to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). youtube.com This HMG-CoA is the same intermediate found in the mevalonate pathway. nih.gov While in the MVA pathway HMG-CoA is reduced by HMG-CoA reductase to form mevalonate, in leucine catabolism, it is cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate. wikipedia.org

This intersection highlights how different metabolic networks can converge on common intermediates. The structural similarity between 3-hydroxy-3-methylglutaryl-CoA and the precursors to hydroxylated isovaline derivatives underscores a common biochemical theme of building complex molecules from smaller, functionalized units. For example, the biosynthesis of homomevalonate, a homologue of mevalonate, proceeds through 3-hydroxy-3-ethylglutaryl-CoA, demonstrating the enzymatic flexibility to accommodate similarly structured, but distinct, substrates. nih.gov

Table 2: Comparison of Intermediates in Leucine Catabolism and the Mevalonate Pathway

| Metabolic Pathway | Key Intermediate | Chemical Structure | Next Step in Pathway |

| Leucine Catabolism | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | C₇H₁₂O₄S-CoA | Cleavage by HMG-CoA lyase to acetyl-CoA and acetoacetate |

| Mevalonate Pathway | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | C₇H₁₂O₄S-CoA | Reduction by HMG-CoA reductase to mevalonate |

| Homomevalonate Biosynthesis | 3-Hydroxy-3-ethylglutaryl-CoA | C₈H₁₄O₄S-CoA | Reduction to homomevalonate |

Biological Activities and Mechanistic Studies of 3 Hydroxy 3 Methyl D Isovaline in Non Clinical Systems

Incorporation into Peptides and Peptidomimetics

The incorporation of non-canonical amino acids like 3-Hydroxy-3-methyl-D-isovaline into peptides is a key strategy in the development of peptidomimetics. nih.govresearchgate.net These modified peptides often exhibit enhanced stability and biological activity compared to their natural counterparts. nih.gov

The table below summarizes the influence of isovaline (B112821) and related non-canonical amino acids on peptide secondary structures.

| Non-Canonical Amino Acid | Influence on Secondary Structure | Reference |

| Isovaline (Iva) | Promotes helical conformations; can be found in both right- and left-handed helices. | researchgate.net |

| α-Aminoisobutyric acid (Aib) | Restricts dihedral angles to favor α-helical and 3₁₀-helical conformations. | nih.govupc.edu |

| (3R,4R)-1-amino-3,4-diazido-1-cyclopentanecarboxylic acid | Induces 3₁₀-helical structures in Aib-containing peptides. | researchgate.net |

A significant advantage of incorporating amino acids like this compound into peptides is the increased resistance to enzymatic degradation. nih.gov The steric hindrance provided by the α,α-disubstituted carbon atom makes the adjacent peptide bonds less accessible to proteases, thereby enhancing the peptide's stability. nih.govresearchgate.net This increased stability is a crucial factor in the design of peptide-based therapeutics with improved pharmacokinetic profiles. N-alkylation of amino acids within a peptide can also contribute to reduced biodegradation. upc.edu

Role in Microbial Physiology and Metabolism

While direct studies on the role of this compound in microbial physiology are limited, the metabolism of structurally related compounds and the general roles of amino acids in microbes provide valuable insights.

Amino acids are fundamental for bacterial protein synthesis, energy production, and various catabolic pathways. mdpi.com Certain bacterial metabolites derived from amino acids can influence the growth of both commensal and pathogenic microorganisms. mdpi.com For instance, studies on branched-chain hydroxy acids, which are structurally similar to this compound, have shown that they can stimulate the growth of beneficial gut bacteria like Lactobacillaceae and Bifidobacteriaceae. jmb.or.kr Specifically, 2-hydroxyisovaleric acid (HIVA) and 2-hydroxyisocaproic acid (HICA) have demonstrated growth-promoting effects on Lactobacillus plantarum. jmb.or.kr Conversely, these compounds can also inhibit the growth of pathogenic bacteria. jmb.or.kr

The biosynthesis of nonproteinogenic amino acids, such as l-isovaline, has been identified in filamentous fungi and is crucial for the production of peptaibols, a class of antimicrobial peptides. acs.org This suggests a role for such amino acids in microbial defense mechanisms.

Bacteria have evolved intricate stress response systems to adapt to adverse environmental conditions. nih.gov These responses often involve alterations in gene expression, protein activity, and cellular metabolism. nih.govfrontiersin.org Amino acid metabolism plays a significant role in these stress responses. nih.gov For example, under stress conditions, the biosynthesis of amino acids can be upregulated to support the synthesis of proteins that aid in cellular recovery and resistance. nih.gov

Invasive bacteria can trigger an amino acid starvation response in host cells, leading to the activation of cellular stress pathways. frontiersin.org The ability of microbes to synthesize or utilize non-canonical amino acids could potentially contribute to their survival and adaptation under various stress conditions.

Interactions with Biological Macromolecules and Signaling Pathways in in vitro Models

As a non-proteinogenic amino acid, this compound and peptides containing it can interact with various biological macromolecules. Its unique structure allows it to act as a substrate for certain enzymes, potentially influencing metabolic pathways. smolecule.com The chiral centers within the molecule are key determinants of its interactions with biological targets.

In the context of peptides, the incorporation of this compound can lead to peptidomimetics with high affinity for their target receptors due to the pre-organized, rigid conformation. upc.edu While specific in vitro studies detailing the interactions of free this compound with signaling pathways are not extensively documented in the provided search results, the general principles of amino acid and peptidomimetic interactions suggest its potential to modulate cellular processes.

Ligand-Receptor Binding Investigations

The unique stereochemical structure of this compound, a non-proteinogenic β-hydroxy amino acid, has prompted investigations into its interactions with biological receptors. Research indicates that the compound's biological activities, including its analgesic and antiepileptic properties, may be mediated through its interaction with specific neurotransmitter receptors.

Notably, studies have suggested that this compound acts on GABA receptors. It has been reported to activate peripheral GABA B receptors, which is a potential mechanism for its pain-relieving effects. The binding of ligands to GABA B receptors can influence neuronal excitability and neurotransmitter release. physiology.org While the broader class of amino acid derivatives has been studied in the context of glutamate (B1630785) receptors like NMDA and AMPA, specific binding data for this compound to these receptors is not extensively documented in the available literature. science.govnih.gov The interaction with GABA receptors appears to be a key aspect of its pharmacological profile.

Table 1: Summary of Ligand-Receptor Binding Profile for this compound

| Receptor Target | Reported Interaction | Implied Biological Effect |

| GABA B Receptors | Activation of peripheral receptors. | Analgesic, Antiepileptic. |

Enzymatic Modulation and Pathway Perturbation Studies

As a non-canonical amino acid, this compound has been a subject of interest in the fields of enzymology and metabolic pathway analysis. smolecule.com It has been explored as a substrate for various enzymes, particularly those involved in amino acid metabolism. The presence of a hydroxyl group and its specific stereochemistry are key features that determine its interaction with enzymes. smolecule.com

Research has shown that the biological activity of this compound is highly dependent on its stereochemistry. For instance, its L-isomer, (2S,3R)-3-hydroxy-L-isovaline, exhibits diminished efficacy in enzyme inhibition assays, which is attributed to a mismatch in chiral recognition at the enzyme's active site. This highlights the stereospecificity of its enzymatic interactions. The compound can also serve as a precursor in the biosynthesis of other biologically active molecules. smolecule.com While it is utilized as a chiral building block in the synthesis of pharmaceuticals, detailed studies on its perturbation of specific metabolic pathways, such as the Ras/Raf signaling pathway, are limited.

Table 2: Enzymatic and Metabolic Interactions of this compound

| Area of Study | Key Findings |

| Enzyme Substrate | Investigated as a substrate for enzymes in amino acid metabolism. |

| Stereospecificity | Biological activity is stereochemistry-dependent; the L-isomer shows reduced enzyme inhibition. |

| Biosynthesis | Acts as a precursor for other biologically active compounds. smolecule.com |

Neurobiological Investigations in Model Organisms and in vitro Mammalian Cellular Models

Effects on Neuronal Function and Synaptic Transmission

The activation of GABA B receptors typically leads to an inhibitory effect on synaptic transmission, which could explain the observed reduction in pain responses and seizure activity in non-clinical models. physiology.org While the overactivation of glutamate receptors like AMPA and NMDA is a known factor in excitotoxic neuronal death, specific studies detailing how this compound modulates synaptic transmission at glutamatergic synapses are not well-documented. wa.govnih.gov The current understanding points towards its primary influence being on inhibitory neurotransmission through the GABAergic system.

Table 3: Summary of Effects on Neuronal Function

| Observed Effect | Proposed Mechanism | Impact on Neuronal System |

| Analgesia | Activation of peripheral GABA B receptors. | Reduction of pain signaling. |

| Antiepileptic Activity | Modulation of GABAergic activity. | Decrease in neuronal hyperexcitability. |

Modulation of Neurodevelopmental Processes

Currently, there is a lack of specific research findings in the scientific literature detailing the effects of this compound on neurodevelopmental processes. Studies on related but chemically distinct compounds, such as 3-hydroxy-3-methylglutaric acid (HMG), have shown effects on neurodevelopment in neonatal animal models. mdpi.comnih.gov However, these findings cannot be directly extrapolated to this compound due to differences in chemical structure and biological targets. Investigations into the potential role of this compound in processes such as neurite outgrowth, neuronal differentiation, and synapse formation would be necessary to elucidate its impact on the developing nervous system.

Analytical Methodologies for Detection and Quantification of 3 Hydroxy 3 Methyl D Isovaline

Chromatographic Techniques for Enantiomeric Separation and Analysis

Chromatographic methods are fundamental for the separation of 3-Hydroxy-3-methyl-D-isovaline from other compounds and for the resolution of its enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a primary technique for the enantiomeric separation of chiral compounds like this compound. mdpi.comcat-online.com These specialized columns create a chiral environment that allows for differential interaction with the D- and L-enantiomers, resulting in their separation.

For instance, a Chiralpak IA column has been successfully used to resolve the enantiomers of a related compound, with a mobile phase consisting of hexane:IPA:TFA (90:10:0.1). The choice of the chiral selector and the mobile phase composition are critical parameters that are optimized to achieve baseline separation. mdpi.com Polysaccharide-based and macrocyclic antibiotic chiral selectors are among the commonly used CSPs. mdpi.com The separation is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase.

Interactive Data Table: HPLC Chiral Separation Parameters

| Parameter | Value/Description |

| Column Type | Chiral Stationary Phase (e.g., Chiralpak IA) |

| Mobile Phase Example | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1 v/v/v) |

| Detection | UV, Mass Spectrometry (MS) |

| Principle | Differential interaction of enantiomers with the CSP |

Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for chiral analysis, particularly for volatile compounds or those that can be derivatized to become volatile. usra.eduaimspress.com For the analysis of amino acids like isovaline (B112821), derivatization is a necessary step to increase their volatility and thermal stability. geologyscience.ruresearchgate.net Common derivatization procedures involve converting the amino acids into N-trifluoroacetyl (TFA)-isopropyl esters. geologyscience.ru

The separation of enantiomers is achieved using a chiral capillary column, such as one coated with Chirasil-L-Val. researchgate.netnih.gov The mass spectrometer then detects and quantifies the separated enantiomers with high sensitivity and selectivity. researchgate.net GC-MS has been instrumental in determining the enantiomeric composition of isovaline in meteorite samples. geologyscience.ru

Multi-Dimensional Chromatography Approaches (e.g., 2D LC-MS/MS, 3D-HPLC)

Multi-dimensional chromatography techniques, such as two-dimensional liquid chromatography-tandem mass spectrometry (2D LC-MS/MS) and three-dimensional HPLC (3D-HPLC), offer enhanced resolution and selectivity for analyzing complex samples. researchgate.netencyclopedia.pub These approaches involve coupling two or more chromatographic columns with different separation mechanisms. spectroscopyonline.compfigueiredo.org

In a typical 2D-LC system for chiral amino acid analysis, the first dimension might involve a reversed-phase separation to isolate the target analyte from the bulk matrix. researchgate.netresearchgate.net The fraction containing the analyte of interest is then transferred to a second-dimension column, which is a chiral stationary phase, for enantiomeric separation. researchgate.netresearchgate.net This "heart-cutting" technique significantly reduces matrix effects and improves the accuracy of quantification. spectroscopyonline.com The separated enantiomers are subsequently detected by a mass spectrometer. researchgate.net Three-dimensional HPLC systems can add another layer of separation, for instance, by incorporating an anion-exchange column. researchgate.net These advanced methods are particularly valuable for the analysis of trace-level chiral compounds in complex biological or environmental samples. encyclopedia.pub

Spectrometric Methods for Structural Elucidation and Quantification

Spectrometric techniques are indispensable for confirming the chemical structure and determining the precise quantity of this compound.

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass spectrometry (MS) is a highly sensitive and specific technique used for the quantification and structural confirmation of this compound. aimspress.com When coupled with a chromatographic separation method like LC or GC, it provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments. mdpi.comhokudai.ac.jp

Tandem mass spectrometry (MS/MS) adds another level of specificity. wikipedia.org In an MS/MS experiment, a specific parent ion corresponding to the analyte of interest is selected, fragmented, and the resulting daughter ions are detected. wikipedia.orgnih.gov This process, known as selected reaction monitoring (SRM), significantly enhances the signal-to-noise ratio and allows for accurate quantification even in complex matrices. wikipedia.org For example, in the analysis of isovaline derivatives, specific parent and fragment ion pairs can be monitored to ensure accurate identification and quantification. hokudai.ac.jpnih.gov High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, aiding in the confirmation of the elemental composition of the analyte. nih.gov

Interactive Data Table: Mass Spectrometry Parameters for Isovaline Analysis

| Parameter | Description | Example Application |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Analysis of OPA/NAC-derivatized isovaline hokudai.ac.jpnih.gov |

| Parent Ion (m/z) | Mass-to-charge ratio of the intact molecule or derivative | m/z 379 for OPA/NAC-derivatized isovaline hokudai.ac.jpnih.gov |

| Fragment Ions (m/z) | Mass-to-charge ratios of fragments from the parent ion | Used for confirmation in tandem MS nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | Increases sensitivity and selectivity for quantification wikipedia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure of molecules, including the relative and absolute stereochemistry of chiral centers. nih.govnih.gov For this compound, ¹H and ¹³C NMR are used to elucidate its constitution and configuration.

Specific NMR parameters, such as chemical shifts (δ) and coupling constants (J), provide information about the connectivity of atoms and their spatial relationships. For instance, the coupling constant between protons on adjacent chiral carbons can help determine their relative stereochemistry (syn or anti). nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the complete structure and stereochemistry. In some cases, the configuration of isovaline residues within peptides has been assigned using specialized ¹H-NMR methods. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules like this compound. This method measures the differential absorption of left- and right-circularly polarized light, providing information about the molecule's three-dimensional structure. jascoinc.com

The CD spectrum of a chiral molecule is highly sensitive to its stereochemistry. researchgate.net In the context of this compound, CD spectroscopy can be used to:

Determine Enantiomeric Purity: By comparing the CD spectrum of a sample to that of a known standard, the enantiomeric excess can be determined.

Investigate Conformational Changes: The CD signal is influenced by the molecule's conformation. nih.gov Studying the CD spectrum under different conditions (e.g., temperature, solvent) can reveal information about the conformational flexibility of this compound. nih.gov

Elucidate Electronic Transitions: The peaks in a CD spectrum correspond to electronic transitions within the molecule. Analyzing these peaks can provide insights into the nature of the chromophores and their spatial arrangement.

Recent studies have highlighted the importance of CD spectroscopy in understanding the origins of homochirality in meteorites, where non-racemic mixtures of amino acids, including isovaline derivatives, have been found. nih.govfrontiersin.org The chiroptical properties of these molecules, as measured by CD spectroscopy, are critical for models that propose circularly polarized light as the symmetry-breaking force in the prebiotic synthesis of organic molecules. nih.govresearchgate.net It is important to note that the CD spectra of amino acids can be influenced by the sample phase (solid-state vs. solution), which can sometimes lead to inconsistent results. researchgate.net

Table 1: Key Parameters in CD Spectroscopy of Chiral Molecules

| Parameter | Description | Relevance to this compound |

| Wavelength (nm) | The specific wavelength of light at which absorption is measured. | Different electronic transitions will occur at different wavelengths, creating a characteristic spectrum. |

| Ellipticity (θ) | The primary unit of measurement in CD spectroscopy, representing the difference in absorption of left- and right-circularly polarized light. | The sign and magnitude of the ellipticity at specific wavelengths are characteristic of the D-enantiomer. |

| Molar Ellipticity ([θ]) | A normalized value of ellipticity that accounts for concentration and path length, allowing for comparison between different samples. | Provides a standardized measure of the chiroptical activity of this compound. |

| Anisotropy factor (g) | The ratio of the circular dichroism to the isotropic absorption, providing a measure of the intrinsic chirality of a transition. | Can be used to predict the enantiomeric excess that could be induced by circularly polarized light. researchgate.net |

Advanced Detection and Labeling Strategies

To enhance the sensitivity and specificity of this compound detection, particularly in complex matrices, advanced derivatization and labeling techniques are employed.

Fluorescence derivatization is a widely used strategy to improve the detection of amino acids, as most are not naturally fluorescent. shimadzu.com This involves reacting the amino acid with a fluorescent tag, a molecule that imparts fluorescence to the analyte, allowing for highly sensitive detection. shimadzu.com

For the analysis of this compound, pre-column derivatization with reagents such as o-phthaldialdehyde/N-acetyl-l-cysteine (OPA/NAC) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be utilized. researchgate.net The resulting fluorescent derivatives can then be separated by high-performance liquid chromatography (HPLC) and detected with a fluorescence detector. shimadzu.comresearchgate.net This approach offers several advantages:

High Sensitivity: Fluorescence detection is generally more sensitive than UV detection, allowing for the analysis of trace amounts of the compound. shimadzu.com

High Selectivity: By choosing a derivatization reagent that reacts specifically with primary or secondary amines, the selectivity of the analysis can be significantly improved.

Versatility: A variety of fluorescence derivatization reagents are available, offering flexibility in tailoring the analytical method to specific needs. familiasga.compjoes.com

Table 2: Common Fluorescence Derivatization Reagents for Amino Acid Analysis

| Reagent | Functional Group Targeted | Detection Wavelengths (Excitation/Emission) | Key Features |

| o-Phthaldialdehyde (OPA) | Primary amines | ~340 nm / ~450 nm | Rapid reaction at room temperature. shimadzu.com |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Primary and secondary amines | ~470 nm / ~530 nm | Forms stable derivatives. researchgate.net |

| 1-[(Quinolin-6-ylcarbamoyl)oxy]pyrrolidine-2,5-dione (AccQ-Fluor) | Primary and secondary amines | ~250 nm / ~395 nm | Produces very stable derivatives. pjoes.com |

Isotopic labeling is an indispensable tool for studying the metabolic fate of molecules like this compound in vivo and in vitro. This technique involves replacing one or more atoms in the molecule with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H). northwestern.edumedchemexpress.com Since the labeled molecule is chemically identical to its unlabeled counterpart, it will participate in metabolic pathways in the same way. northwestern.edu

By tracing the incorporation of the isotopic label into various metabolites over time, researchers can:

Elucidate Metabolic Pathways: The appearance of the label in downstream metabolites provides direct evidence of the metabolic pathway. nih.gov

Quantify Metabolic Fluxes: The rate at which the label is incorporated into different metabolites can be used to calculate the flux through various pathways. nih.gov

Identify Novel Metabolites: The presence of the isotopic label can help in the identification of previously unknown metabolic products. nih.gov

The analysis of isotopically labeled metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These techniques can distinguish between the labeled and unlabeled forms of the molecule based on their mass or nuclear spin properties, respectively. nih.gov

Sample Preparation and Matrix Effects in Biological and Extraterrestrial Samples

The analysis of this compound in complex samples, such as biological fluids or meteorite extracts, presents significant challenges due to the presence of interfering substances known as the sample matrix. mdpi.com Effective sample preparation is therefore a critical step to remove these interferences and ensure accurate quantification.

Common sample preparation techniques include:

Protein Precipitation: To remove proteins from biological samples.

Liquid-Liquid Extraction: To separate the analyte from the matrix based on its solubility. nih.gov

Solid-Phase Extraction (SPE): To selectively isolate the analyte from the sample matrix using a solid sorbent. nih.gov

Hot Water Extraction: A common method for extracting amino acids from meteorite samples. nasa.govnasa.gov

Matrix effects can significantly impact the accuracy of the analysis, particularly in mass spectrometry-based methods. These effects can manifest as ion suppression or enhancement, leading to an underestimation or overestimation of the analyte concentration. mdpi.com To mitigate matrix effects, several strategies can be employed:

Dilution: Diluting the sample can reduce the concentration of interfering substances. mdpi.com

Matrix-Matched Calibration: Preparing calibration standards in a matrix that is similar to the sample can help to compensate for matrix effects.

Use of Internal Standards: Adding a known amount of an isotopically labeled version of the analyte (an internal standard) to the sample before preparation can correct for both extraction losses and matrix effects. medchemexpress.com

In the context of extraterrestrial samples, such as meteorites, sample preparation is further complicated by the need to avoid terrestrial contamination. nasa.govgeologyscience.ru All tools and glassware must be rigorously cleaned and sterilized to prevent the introduction of earthly amino acids that could confound the results. nasa.gov

Extraterrestrial Occurrence and Prebiotic Chemistry of Isovaline Analogues

Detection in Carbonaceous Chondrites and Meteorites

Isovaline (B112821) and its hydroxy analogue, 3-Hydroxy-3-methyl-D-isovaline, have been identified in various carbonaceous chondrites, a class of meteorites rich in organic compounds. The presence of these molecules, often with a notable excess of the L-enantiomer of isovaline, offers crucial evidence for extraterrestrial abiotic synthesis and has profound implications for understanding the origin of homochirality in terrestrial biology. mdpi.comacs.org

Detailed analyses of meteorites such as the Murchison, Murray, and Orgueil have revealed the presence of a diverse suite of amino acids, including isovaline. mdpi.commdpi.comnih.gov The Murchison meteorite, in particular, has been a cornerstone for these studies, showing significant L-enantiomeric excesses of isovaline, in some cases as high as 18.5%. mdpi.comresearchgate.net The Orgueil meteorite, a CI chondrite, also exhibits a substantial L-isovaline excess of 15.2%. researchgate.net The detection of hydroxy amino acids, including analogues of isovaline, in the Murchison meteorite further enriches the inventory of prebiotic molecules delivered to the early Earth. usra.edu

The enantiomeric excess of isovaline has been observed to correlate with the degree of aqueous alteration a meteorite has undergone on its parent body. astrobiology.comkyushu-u.ac.jp More extensively altered meteorites, such as those of type 1 and 2, tend to show higher L-isovaline excesses compared to less altered, type 3 meteorites where isovaline is often found in racemic mixtures. kyushu-u.ac.jp This suggests that processes within the meteorite parent bodies may have amplified an initial, smaller enantiomeric imbalance. researchgate.netastrobiology.com

Table 1: Detection of Isovaline and its Analogues in Carbonaceous Chondrites

| Meteorite | Type | Compound | Reported L-Enantiomeric Excess (%) |

|---|---|---|---|

| Murchison | CM2 | Isovaline | Up to 18.5% mdpi.comresearchgate.net |

| Murray | CM2 | Isovaline | 1.0–6.0% mdpi.com |

| Orgueil | CI1 | Isovaline | 15.2% researchgate.net |

| Graves Nunatak 95229 | CR2 | Isoleucine | 12-14% nih.gov |

| Tagish Lake | C2 unclassified | Isovaline | 0–7% mdpi.com |

This table is interactive. Data can be sorted and filtered.

Abiotic Synthesis Mechanisms in Extraterrestrial Environments

The presence of complex organic molecules like this compound and its analogues in meteorites points to robust abiotic synthetic pathways operating in extraterrestrial environments.

The Strecker synthesis is widely considered a primary mechanism for the formation of α-amino acids, including isovaline, in the aqueous environments of meteorite parent bodies. nih.govresearchgate.net This reaction involves the synthesis of amino acids from aldehydes or ketones, ammonia (B1221849), and hydrogen cyanide. nih.gov The detection of both α-amino acids and their corresponding α-hydroxy acids in meteorites like Murchison supports the operation of the Strecker pathway, as both classes of compounds can be formed from common nitrile precursors. acs.orgacs.org The relative abundances of hydroxy and amino acids can provide insights into the ammonia concentration in the synthesis environment. acs.orgacs.org

While the Strecker synthesis itself typically produces racemic mixtures, it is hypothesized that the process acts upon a pool of precursors that may have already acquired a slight chiral bias. nih.gov Recent research suggests that the enantiomeric excess observed in meteoritic amino acids may originate from their aminonitrile precursors, which could have been subjected to asymmetric influences prior to hydrolysis. nih.govacs.org

A leading hypothesis for the origin of the initial enantiomeric imbalance in extraterrestrial molecules is the interaction with circularly polarized light (CPL) in interstellar or circumstellar environments. nih.govfrontiersin.orgmdpi.com Ultraviolet CPL, which has been observed in star-forming regions, can preferentially destroy one enantiomer of a racemic mixture, leading to an excess of the other. researchgate.netcreation.com

Laboratory experiments have demonstrated that irradiating racemic films of isovaline with UV CPL can induce a small but measurable enantiomeric excess. nih.govfrontiersin.org For instance, right-CPL has been shown to produce an excess of L-isovaline. frontiersin.org While the efficiency of this process is relatively low, generating excesses of only a few percent, it is considered a plausible mechanism for creating the initial chiral bias. nih.govresearchgate.net This initial small excess could then have been amplified by subsequent processes, such as aqueous alteration within the meteorite parent bodies. astrobiology.comfrontiersin.org Theoretical calculations support the idea that irradiation of aminonitrile precursors with CPL, particularly at the Lyman-alpha wavelength, could effectively produce the observed L-enantiomeric excesses in the resulting amino acids. nih.gov

Implications for the Origin of Biomolecular Homochirality

The discovery of L-enantiomerically enriched amino acids like isovaline in meteorites provides strong support for the hypothesis that the building blocks of life, and their specific chirality, could have an extraterrestrial origin. mdpi.comnih.gov The homochirality of biological molecules—the exclusive use of L-amino acids in proteins and D-sugars in nucleic acids—is a fundamental and enigmatic property of life on Earth. nih.govresearchgate.net

The delivery of these enantiomerically enriched molecules to the early Earth by meteorites and comets could have biased the prebiotic chemical inventory, providing the "asymmetric seeds" for the emergence of homochirality in terrestrial life. mdpi.com The fact that α-methyl amino acids like isovaline are more resistant to racemization than α-hydrogen amino acids means they are better able to preserve their enantiomeric excesses over geological timescales. mdpi.com

The correlation between the degree of aqueous alteration in meteorites and the magnitude of the L-isovaline excess suggests that amplification mechanisms were at play on the parent bodies. researchgate.netastrobiology.comnih.gov This indicates that a small initial bias, potentially induced by CPL, could be significantly enhanced through processes like preferential crystallization or other chemical interactions in an aqueous environment. frontiersin.orgresearchgate.net Therefore, the study of isovaline analogues in meteorites not only reveals the chemical complexity of the early solar system but also offers a plausible pathway to explain one of the most profound characteristics of life.

Computational and Theoretical Investigations of 3 Hydroxy 3 Methyl D Isovaline

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are indispensable techniques for studying the three-dimensional structure and dynamic behavior of molecules and their assemblies. acs.orgresearchgate.net These methods allow for the exploration of conformational landscapes and the stability of peptides incorporating 3-hydroxy-3-methyl-D-isovaline, as well as its potential binding modes with proteins.

The incorporation of Cα-tetrasubstituted amino acids, such as isovaline (B112821) (Iva) and its derivatives, into peptides significantly restricts the available conformational space of the peptide backbone. This constraint often leads to the adoption of well-defined secondary structures. While specific molecular dynamics studies on peptides containing this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on its parent amino acid, D-isovaline (D-Iva), and other Cα-methylated residues.

Peptides containing D-Iva exhibit a strong tendency to form left-handed helical structures. acs.org In contrast, its enantiomer, L-Iva, favors right-handed helices. acs.org The achiral parent, α-aminoisobutyric acid (Aib), can participate in both right- and left-handed helices with equal propensity and is a potent helix enhancer. acs.org Generally, peptides rich in Cα,α-disubstituted amino acids, including isovaline, are known to fold into 3₁₀-helical conformations. upc.edu The presence of a hydroxyl group, as in N-hydroxy peptides, has been shown to favor extended or turn geometries and to promote a trans amide bond conformation due to electronic effects and the potential for hydrogen bonding. rsc.org

The conformational preferences of amino acid residues are often described by their backbone dihedral angles, phi (φ) and psi (ψ). For helical structures, these angles fall into specific regions of the Ramachandran plot. The table below summarizes the typical dihedral angles for right-handed and left-handed 3₁₀-helices, which are common conformations for peptides containing Cα-methylated amino acids.

| Helical Conformation | Typical Phi (φ) Angle Range | Typical Psi (ψ) Angle Range |

|---|---|---|

| Right-handed 3₁₀-helix | -49° to -84° | -4° to -57° |

| Left-handed 3₁₀-helix | +49° to +84° | +4° to +57° |

It is hypothesized that the D-configuration of this compound would predispose peptides to adopt left-handed helical or turn structures. The additional hydroxyl group could further influence the stability of these conformations through intramolecular hydrogen bonding with the peptide backbone or solvent interactions. Molecular dynamics simulations would be crucial to fully explore the conformational landscape and the dynamic stability of peptides incorporating this specific amino acid. acs.orgresearchgate.net

Docking studies on various inhibitors containing hydroxyl and amino groups have revealed the importance of these functional groups in forming hydrogen bonds and electrostatic interactions with protein active sites. For example, molecular docking of 3-hydroxy-seco-A derivatives of α-amyrin into the active site of cyclooxygenase-2 (COX-2) showed that the polar regions of the molecules, which would include the hydroxyl group, interact with key polar residues like Arginine-120. acs.orgresearchgate.net Similarly, docking of xanthone-conjugated amino acids has demonstrated that the nature of the amino acid side chain can significantly influence the binding affinity and activity. nih.gov

A hypothetical docking study of this compound into a protein binding pocket would likely involve the following potential interactions:

Hydrogen Bonding: The hydroxyl group and the amino group are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Ser, Thr, Asp, Glu, Asn, Gln) or with the peptide backbone of the protein.

Electrostatic Interactions: The carboxylate and the protonated amino group can form salt bridges with charged residues (e.g., Arg, Lys, Asp, Glu).

Van der Waals Interactions: The methyl groups would contribute to hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

The table below illustrates the types of interactions that could be expected between the functional groups of this compound and amino acid residues in a protein active site, along with their typical energy contributions.

| Interaction Type | Functional Group (this compound) | Interacting Protein Residues (Examples) | Typical Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond (Donor) | -OH, -NH₃⁺ | Asp, Glu, Ser, Thr, Backbone C=O | -2 to -5 |

| Hydrogen Bond (Acceptor) | -OH, -COO⁻ | Asn, Gln, Arg, Lys, Backbone N-H | -2 to -5 |

| Salt Bridge | -NH₃⁺, -COO⁻ | Asp, Glu, Lys, Arg | -5 to -10 |

| Hydrophobic (Van der Waals) | -CH₃ | Ala, Val, Leu, Ile, Phe | -0.5 to -1.5 |

The precise binding mode and affinity would depend on the specific topology and chemical environment of the protein's active site. Molecular dynamics simulations following the docking procedure could provide further insights into the stability of the predicted binding poses. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. wikipedia.orguclouvain.be These methods can predict molecular geometries, energies, and reactivity, providing a fundamental understanding of a molecule's behavior.

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, dictates its chemical reactivity. Quantum chemical calculations can provide valuable descriptors of this structure. While specific quantum chemical studies on this compound are not widely published, we can infer the types of information such studies would yield by looking at research on other amino acids.

Calculations on small branched-chain amino acids have been used to determine properties such as dipole moment, polarizability, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). cdnsciencepub.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

A quantum chemical analysis of this compound would likely reveal:

Charge Distribution: The electronegative oxygen and nitrogen atoms would carry partial negative charges, while the adjacent carbon and hydrogen atoms would have partial positive charges. This charge distribution influences how the molecule interacts with other polar molecules and ions.

Frontier Molecular Orbitals: The HOMO would likely be localized on the non-bonding orbitals of the oxygen and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO would likely be associated with the antibonding orbitals of the carbonyl group, making the carbonyl carbon susceptible to nucleophilic attack.

The following table presents hypothetical, yet plausible, electronic property data for this compound based on typical values for similar amino acids, illustrating what a quantum chemical calculation might predict.

| Electronic Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | Relatively high (e.g., -9 to -10 eV) | Indicates susceptibility to oxidation and reaction with electrophiles. |

| LUMO Energy | Relatively low (e.g., 1 to 2 eV) | Indicates susceptibility to reduction and reaction with nucleophiles. |

| HOMO-LUMO Gap | Large | Suggests high kinetic stability. |

| Dipole Moment | Significant magnitude | Indicates a polar molecule with strong intermolecular interactions. |

These predicted electronic properties would be crucial for understanding the molecule's reactivity in chemical synthesis and its potential interactions in a biological environment. science.gov

Enantiomers of a chiral molecule have identical physical properties in an achiral environment, but their stabilities can differ when interacting with other chiral molecules or in a chiral environment. Quantum chemical calculations can be used to determine the relative thermodynamic stabilities of enantiomers by computing their Gibbs free energies of formation.

In the case of this compound and its L-enantiomer, in the gas phase or an achiral solvent, their calculated thermodynamic stabilities would be identical. However, differences can arise in their interactions with other chiral molecules, such as in the formation of diastereomeric complexes. For example, studies on the formation of ternary complexes between aminoacyl-tRNA and elongation factor Tu (EF-Tu) have shown that the Gibbs free energy of binding can differ between enantiomers of β-amino acids. nih.gov

A study on β-phenylalanine (β-Phe) enantiomers provides a useful analogy. The Gibbs free energy of formation for the ternary complex containing L-α-Phe was found to be significantly more negative (more stable) than for the complex containing (S)-β³-Phe. nih.gov

The table below shows a comparison of the thermodynamic stability of ternary complexes formed with different amino acid stereoisomers, illustrating how enantiomers can exhibit different stabilities in a chiral biological context. This data is for β-phenylalanine and serves as an example.

| Aminoacyl-tRNA | K_D (nM) | ΔG° (kcal/mol) | Relative Stability |

|---|---|---|---|

| L-α-Phe-tRNA^Phe | ~1 | -9 to -11 | High |

| (S)-β³-Phe-tRNA^Phe | ~600 | -4.1 to -4.4 | Low |

*Data adapted from a study on β-phenylalanine enantiomers. nih.gov

Furthermore, studies on the synthesis of β-hydroxy-α-amino acids often show that the racemic threo isomer is thermodynamically favored over the erythro isomer. cdnsciencepub.com The relative stability of the different stereoisomers of 3-hydroxy-3-methyl-isovaline would be critical in both its synthesis and its biological recognition. Chromatographic methods have been developed to separate the enantiomers of hydroxy acids, and the thermodynamic parameters of their adsorption can be determined, providing experimental data on their relative stabilities in a chiral environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. analis.com.mynih.gov By developing mathematical models, QSAR can predict the activity of new compounds and provide insights into the structural features that are important for activity. While no specific QSAR studies on this compound were found, studies on analogous compounds can provide a framework for understanding how its structural features might contribute to biological activity.

For instance, a QSAR study on aryl-substituted alanine (B10760859) analogs as antigelling agents found that hydrophobicity, dipole moment, and steric effects were key determinants of activity. nih.gov For phenylalanine analogs, hydrophobicity was the dominant factor, while for tryptophan analogs, dipole-dipole interactions and steric shape complementarity were more important. nih.gov This suggests that for this compound, a QSAR model would likely need to account for its polarity (from the hydroxyl and amino acid groups) and its specific steric bulk (from the two methyl groups at the α-carbon).

Another relevant example comes from a 5D-QSAR study on combretastatin-like analogues, which are tubulin assembly inhibitors. This study highlighted that the presence of a methyl group on the α-position of chalcones induced a significant change in the preferred conformation, which in turn favored tubulin binding and increased potency. researchgate.net This underscores the importance of the α-methyl group in this compound in defining its conformational preferences and, consequently, its potential biological activity.

The table below summarizes the types of molecular descriptors that would be relevant in a hypothetical QSAR study of this compound analogs and their potential influence on biological activity.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Electronic | Partial charge on hydroxyl oxygen | Could correlate with hydrogen bonding strength to a receptor. |

| Steric | Molecular volume or surface area | Important for fitting into a receptor binding pocket. |

| Hydrophobic | LogP (partition coefficient) | Influences membrane permeability and hydrophobic interactions with a receptor. |

| Topological | Wiener index (a measure of molecular branching) | Can relate to the overall shape and size of the molecule. |

| Conformational | Energy of the lowest unoccupied molecular orbital (LUMO) | Could be related to the molecule's ability to accept electrons in a reaction. |

A QSAR study on a series of compounds including this compound would be invaluable for designing new analogs with potentially enhanced or more specific biological activities. jmb.or.kr

Applications in Chemical Biology and Materials Science Research

Development as Building Blocks for Peptidomimetics and Constrained Peptides

The incorporation of α,α-disubstituted amino acids like 3-hydroxy-3-methyl-D-isovaline into peptides is a powerful strategy for creating peptidomimetics with enhanced stability and specific secondary structures. jst.go.jpnih.gov These modified peptides often exhibit increased resistance to proteolytic degradation, a crucial attribute for therapeutic applications. nih.gov The substitution of the α-hydrogen with a methyl group restricts the conformational freedom of the peptide backbone, leading to more predictable and stable three-dimensional structures. jst.go.jpresearchgate.net

A significant application of α,α-disubstituted amino acids is in the design of peptides with stable helical conformations, such as 310-helices and α-helices. nih.govresearchgate.net The chirality of the α-carbon in asymmetrical α,α-disubstituted glycines, such as isovaline (B112821), plays a crucial role in determining the helical screw sense. upc.edu For instance, D-isovaline demonstrates a tendency to favor left-handed helical structures. upc.edu This predictable influence on peptide conformation allows for the rational design of helical peptides with specific functions, including antimicrobial peptides and cell-penetrating peptides. acs.orgnih.gov

The introduction of these residues can stabilize desired secondary structures, which is essential for biological activity. nih.gov For example, the helical structure of many antimicrobial peptides is critical for their membrane-disrupting activity. nih.gov By incorporating residues like this compound, researchers can create more potent and stable antimicrobial agents.

Table 1: Impact of α,α-Disubstituted Amino Acids on Peptide Conformation

| α,α-Disubstituted Amino Acid | Chirality | Preferred Conformation | Reference(s) |

| α-Aminoisobutyric acid (Aib) | Achiral | 310-helix (right- or left-handed) | researchgate.netupc.edu |

| (S)-Isovaline (L-Iva) | L-configuration | Right-handed helix | upc.edu |

| (R)-Isovaline (D-Iva) | D-configuration | Left-handed helix | upc.edu |

| Diethylglycine | Achiral | Extended C5 conformation | researchgate.net |

Utilization as Chemical Probes in Mechanistic Studies

The unique properties of non-proteinogenic amino acids also make them valuable tools for investigating biochemical pathways and enzymatic mechanisms.

The study of the biosynthesis of non-proteinogenic amino acids like isovaline has led to the discovery of novel enzymes and metabolic pathways. acs.orgmdpi.com For example, research into the biosynthesis of L-isovaline in the fungus Tolypocladium inflatum identified a unique α-ketoglutarate-dependent oxygenase, TqaL-ti, which catalyzes the formation of a key aziridine (B145994) intermediate from L-isoleucine. acs.org Subsequent enzymatic steps involving a haloalkanoic acid dehalogenase-like protein and a non-heme iron enzyme lead to the final L-isovaline product. acs.org

These investigations into biosynthetic pathways not only expand our fundamental understanding of microbial metabolism but also provide a toolkit of novel enzymes that can be harnessed as biocatalysts for the synthesis of other valuable compounds. acs.orgresearchgate.net The characterization of these enzymes and their substrate specificities opens up possibilities for chemoenzymatic synthesis of other modified amino acids.

While direct studies using this compound as a chemical probe to interrogate biological processes in research models are not extensively documented, the incorporation of its parent compound, isovaline, and other non-proteinogenic amino acids into peptides serves this purpose. For instance, isotopically labeled versions of D-isovaline have been synthesized for use in NMR studies to investigate peptide structure and dynamics. researchgate.net The conformational constraints imposed by these amino acids can be used to stabilize specific peptide conformations, allowing for a more detailed study of peptide-receptor interactions.

The use of peptides containing such residues in various biological assays, for example, in studies of antimicrobial activity or cell penetration, provides insights into the structural requirements for these processes. acs.orgnih.gov By systematically replacing canonical amino acids with non-proteinogenic ones like this compound, researchers can probe the importance of specific backbone and side-chain conformations for biological function.

Potential in the Development of Advanced Biomaterials

The application of this compound and related compounds in the development of advanced biomaterials is an emerging area of research. While detailed studies are limited, the properties of this amino acid suggest its potential utility in creating novel biomaterials with tailored characteristics. For instance, the ability of α,α-disubstituted amino acids to induce stable secondary structures in peptides could be exploited to design self-assembling peptide-based hydrogels for tissue engineering or drug delivery applications.

The hydroxyl group of this compound provides a site for further chemical modification, allowing for the covalent attachment of other molecules or for cross-linking to form polymeric materials. This functionality could be leveraged to create biodegradable plastics or other advanced materials with specific physical and chemical properties. The incorporation of such non-canonical amino acids into polymers could influence their secondary structure, leading to materials with unique mechanical or optical properties.

Future Research Directions and Unanswered Questions for 3 Hydroxy 3 Methyl D Isovaline Research

Elucidation of Novel Biosynthetic Routes and Enzymatic Pathways